molecular formula C20H27N7O6 B141280 Cyclo-rgdphg CAS No. 141261-62-3

Cyclo-rgdphg

Cat. No. B141280
CAS RN: 141261-62-3
M. Wt: 461.5 g/mol
InChI Key: XVEZVWHFWXVGBZ-WVRFHGKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo-rgdphg is a cyclic peptide that has been extensively studied for its potential applications in scientific research. It is a peptide that specifically targets integrin receptors, which are found on the surface of cells and play a crucial role in cell adhesion and signaling. The cyclic structure of this compound makes it more stable and resistant to enzymatic degradation, making it an ideal candidate for use in laboratory experiments.

Mechanism of Action

Cyclo-rgdphg binds to integrin receptors on the surface of cells, specifically the αvβ3 and αvβ5 integrins. This binding activates signaling pathways within the cell, leading to changes in cell behavior such as adhesion, migration, and proliferation. The specific binding of this compound to integrin receptors makes it a valuable tool for studying the role of integrins in cell behavior and signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a crucial step in tumor growth and metastasis. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make this compound a potential candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using cyclo-rgdphg in laboratory experiments include its specificity for integrin receptors, its cyclic structure and stability, and its potential applications in drug delivery. However, there are also limitations to its use, including the cost and complexity of synthesis, and the potential for off-target effects.

Future Directions

There are many potential future directions for research on cyclo-rgdphg. One area of interest is the development of new drug delivery systems using this compound as a targeting molecule. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in cancer therapy and other fields.

Synthesis Methods

Cyclo-rgdphg is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain, which is then cleaved from the resin and purified. The cyclic structure of this compound is achieved through the formation of a disulfide bond between two cysteine residues.

Scientific Research Applications

Cyclo-rgdphg has been used in a variety of scientific research applications, including cell adhesion studies, tumor targeting, and drug delivery. Its ability to specifically target integrin receptors makes it a valuable tool for studying the role of integrins in cell behavior and signaling. In addition, its cyclic structure and stability make it an ideal candidate for use in drug delivery systems.

properties

CAS RN

141261-62-3

Molecular Formula

C20H27N7O6

Molecular Weight

461.5 g/mol

IUPAC Name

(3S)-3-[[2-[[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(1S)-2-oxo-1-phenylethyl]amino]butanoic acid

InChI

InChI=1S/C20H27N7O6/c21-13(7-4-8-24-20(22)23)18(32)25-10-16(29)26-14(9-17(30)31)19(33)27-15(11-28)12-5-2-1-3-6-12/h1-7,11,13-15H,8-10,21H2,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24)/b7-4+/t13-,14-,15+/m0/s1

InChI Key

XVEZVWHFWXVGBZ-WVRFHGKMSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C=O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)N

SMILES

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N

Canonical SMILES

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N

sequence

XGDX

synonyms

cyclic arginyl-glycyl-aspartyl-phenylglycyl
cyclo-Arg-Gly-Asp-PhGly
cyclo-RGDPhg

Origin of Product

United States

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